3-(Trifluoromethoxy)benzenesulfonyl chloride
Overview
Description
3-(Trifluoromethoxy)benzenesulfonyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family, which are typically used as intermediates in organic synthesis. While the provided papers do not directly discuss 3-(Trifluoromethoxy)benzenesulfonyl chloride, they do provide insights into related compounds and their reactivity, synthesis, and properties, which can be informative for understanding the behavior of 3-(Trifluoromethoxy)benzenesulfonyl chloride.
Synthesis Analysis
The synthesis of related benzenesulfonyl chlorides often involves multiple steps, including halogenation, carboxylation, and chlorination . For example, the synthesis of 2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzenesulfonyl chloride, a key building block of penoxsulam, is achieved through regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation . Similarly, 3,5-bis(trifluoromethyl)benzoyl chloride is synthesized from 1,3-bis(trifluoromethyl)benzene through bromination, carboxylation, and chlorination . These methods could potentially be adapted for the synthesis of 3-(Trifluoromethoxy)benzenesulfonyl chloride.
Molecular Structure Analysis
The molecular structure of benzenesulfonyl chlorides is characterized by a planar benzene ring with substituents that can influence the overall geometry and electronic properties of the molecule. For instance, the molecular structure of 2,4,5-trichlorobenzenesulfonyl chloride has been determined by X-ray diffraction, revealing a planar benzene ring and normal bond lengths and angles . The presence of electronegative substituents such as trifluoromethoxy groups would likely affect the electron distribution and reactivity of the molecule.
Chemical Reactions Analysis
Benzenesulfonyl chlorides are reactive intermediates that can participate in various chemical reactions. For example, trifluoromethanesulfinyl chloride (CF3SOCl) is used for electrophilic trifluoromethylthiolation and bifunctional chlorotrifluoromethylthiolation of different substrates . The reactivity of 3-(Trifluoromethoxy)benzenesulfonyl chloride would be expected to be influenced by the electron-withdrawing trifluoromethoxy group, which could enhance its electrophilic character.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structure. For example, the presence of trifluoromethyl groups can stabilize metal-arene bond strength, as seen in the case of TpMo(NO)(DMAP)(η2-PhCF3) . The photophysical properties of related compounds, such as dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes, show fluorescence with emission maxima in the UV to violet region, indicating that substituents like trifluoromethyl groups can affect the optical properties . These insights suggest that 3-(Trifluoromethoxy)benzenesulfonyl chloride may also exhibit unique physical and chemical properties due to its trifluoromethoxy substituent.
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(trifluoromethoxy)benzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O3S/c8-15(12,13)6-3-1-2-5(4-6)14-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODDSXTWDSJCDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380419 | |
Record name | 3-(Trifluoromethoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethoxy)benzenesulfonyl chloride | |
CAS RN |
220227-84-9 | |
Record name | 3-(Trifluoromethoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethoxy)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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